molecular formula C13H18O2 B13600396 1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol

1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13600396
M. Wt: 206.28 g/mol
InChI Key: SFRNYIZIMOIBKH-UHFFFAOYSA-N
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Description

1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol is an organic compound with the molecular formula C13H18O2 It is a cyclopropyl derivative with an ethoxyphenyl group attached to the cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol typically involves the reaction of 3-ethoxyphenylmagnesium bromide with cyclopropylcarbinol under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The reaction mixture is then subjected to reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. Purification of the final product is achieved through techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or hydrocarbons.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Cyclopropyl-1-(4-methoxyphenyl)ethanol
  • 1-Cyclopropyl-1-(3-methoxyphenyl)ethanol
  • 1-Cyclopropyl-1-(2-ethoxyphenyl)ethanol

Uniqueness

1-[1-(3-Ethoxyphenyl)cyclopropyl]ethan-1-ol is unique due to the presence of the ethoxy group at the 3-position of the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in research and industrial applications.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[1-(3-ethoxyphenyl)cyclopropyl]ethanol

InChI

InChI=1S/C13H18O2/c1-3-15-12-6-4-5-11(9-12)13(7-8-13)10(2)14/h4-6,9-10,14H,3,7-8H2,1-2H3

InChI Key

SFRNYIZIMOIBKH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2(CC2)C(C)O

Origin of Product

United States

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